- D-A polymers for fluorescence/photoacoustic imaging and characterization of their photothermal properties, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(42), 6576-6584

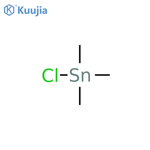

Cas no 920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane))

![(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) structure](https://ko.kuujia.com/scimg/cas/920504-00-3x500.png)

920504-00-3 structure

상품 이름:(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)

CAS 번호:920504-00-3

MF:C31H54S2Sn2

메가와트:728.310465335846

MDL:MFCD27923077

CID:1090217

PubChem ID:44203213

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) 화학적 및 물리적 성질

이름 및 식별자

-

- (4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)

- 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[2,1-b:3,4-b']dithiophene

- 1,1′-[4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] (ACI)

- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta-[2,1-b

- 3,4-b′]dithiophene

- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b]dithiophene

- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene

- 4,4-Bis-(2-ethylhexyl)-2,6-bis-trimethylstannyl-4H-cyclopenta[2,1-b

- [4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane)

- 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4h-cyclopenta-[2,1-b:3,4-b']dithiophene

- [7,7-BIS(2-ETHYLHEXYL)-10-(TRIMETHYLSTANNYL)-3,11-DITHIATRICYCLO[6.3.0.0(2),?]UNDECA-1(8),2(6),4,9-TETRAEN-4-YL]TRIMETHYLSTANNANE

- DTXSID10657887

- ZXOMLXYQGDCJAQ-UHFFFAOYSA-N

- [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

- SCHEMBL1172918

- 920504-00-3

- (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)

- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene

- F75852

-

- MDL: MFCD27923077

- 인치: 1S/C25H36S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;;

- InChIKey: ZXOMLXYQGDCJAQ-UHFFFAOYSA-N

- 미소: S1C([Sn](C)(C)C)=CC2=C1C1=C(C2(CC(CCCC)CC)CC(CCCC)CC)C=C([Sn](C)(C)C)S1

계산된 속성

- 정밀분자량: 736.21800

- 동위원소 질량: 730.17110g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 35

- 회전 가능한 화학 키 수량: 12

- 복잡도: 595

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 2

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 56.5Ų

실험적 성질

- PSA: 0.00000

- LogP: 11.73080

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169005744-1g |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 95% | 1g |

$1115.88 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B958286-250mg |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 95% | 250mg |

¥697.50 | 2022-10-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-100mg |

DTC26-2Sn |

920504-00-3 | 98% | 100mg |

¥554.00 | 2024-04-25 | |

| Aaron | AR01EEHW-1g |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 98% | 1g |

$303.00 | 2025-02-11 | |

| Aaron | AR01EEHW-100mg |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 98% | 100mg |

$69.00 | 2025-02-11 | |

| A2B Chem LLC | AX50488-250mg |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 95% | 250mg |

$125.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW199-1g |

[7,7-bis(2-ethylhexyl)-10-(trimethylstannyl)-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-yl]trimethylstannane |

920504-00-3 | 95% | 1g |

¥2225.0 | 2024-04-16 | |

| Aaron | AR01EEHW-250mg |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 98% | 250mg |

$117.00 | 2025-02-11 | |

| eNovation Chemicals LLC | D282058-250mg |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 97% | 250mg |

$198 | 2025-02-27 | |

| eNovation Chemicals LLC | D282058-1g |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 97% | 1g |

$510 | 2025-02-27 |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C

1.2 -78 °C → rt; overnight, rt

1.2 -78 °C → rt; overnight, rt

참조

합성 방법 2

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 3 h, -78 °C → rt; 1 h, rt; rt → -78 °C

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt

참조

- Panchromatic Conjugated Polymers Containing Alternating Donor/Acceptor Units for Photovoltaic Applications, Macromolecules (Washington, 2007, 40(6), 1981-1986

합성 방법 3

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt; rt → -78 °C; 30 min, -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; 2 h, rt

1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt

1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt

참조

- Dioxidephenanthrothiadiazole polymer as an electroluminescent material for LED and photovoltaic device, Korea, , ,

합성 방법 4

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C

참조

- Manufacture of high-purity fused polycyclic aromatic compounds, conjugated polymers manufactured from them, photoelectric converters using conjugated polymers, solar cells, and solar cell modules, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt

1.2 Solvents: Tetrahydrofuran ; overnight, rt

1.2 Solvents: Tetrahydrofuran ; overnight, rt

참조

- Solution-state doping-assisted molecular ordering and enhanced thermoelectric properties of an amorphous polymer, International Journal of Energy Research, 2021, 45(15), 21540-21551

합성 방법 6

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

참조

- Synthesis, characterization and photovoltaic properties of poly(cyclopentadithiophene-alt-isoindigo), Polymer Chemistry, 2013, 4(20), 5351-5360

합성 방법 7

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt

참조

- Synthesis and photovoltaic properties of new near infrared absorption polymers based on C and N-bridged dithiophene and diketopyrrolopyrrole units, Journal of Materials Science: Materials in Electronics, 2013, 24(8), 3029-3035

합성 방법 8

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

참조

- Synthesis and side chain effect on optoelectronic properties of isoindigo-based low band gap polymers, PMSE Preprints, 2012, ,

합성 방법 9

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C

1.2 -78 °C; -78 °C → rt; overnight, rt

1.2 -78 °C; -78 °C → rt; overnight, rt

참조

- Langmuir and Langmuir-Blodgett films of low-bandgap polymers, Polymer International, 2018, 67(8), 1028-1034

합성 방법 10

반응 조건

1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C; 3 h, rt

1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt

1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt

참조

- A regioregular conjugated polymers which exhibit selected optical/or electrical properties, United States, , ,

합성 방법 11

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C

참조

- Method for producing conjugated polymers, photoelectric conversion elements, solar cells, and solar cell modules thereof, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

참조

- Side-Chain Engineering of Nonfullerene Acceptors for Near-Infrared Organic Photodetectors and Photovoltaics, ACS Energy Letters, 2019, 4(6), 1401-1409

합성 방법 13

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt

참조

- Synthesis and Photovoltaic Properties of Cyclopentadithiophene-Based Low-Bandgap Copolymers That Contain Electron-Withdrawing Thiazole Derivatives, Chemistry - A European Journal, 2010, 16(12), 3743-3752

합성 방법 14

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 1 h, -78 °C

1.2 17 h, rt

1.2 17 h, rt

참조

- Benzobis(thiadiazole)-based alternating copolymer and an organic electronic device and an organic thin-film transistor thereof, United States, , ,

합성 방법 15

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt

1.3 Reagents: Water ; rt

참조

- Synthesis and characterization of cyclopentadithiophene-based low bandgap copolymers containing electron-deficient benzoselenadiazole derivatives for photovoltaic devices, Journal of Polymer Science, 2010, 48(6), 1423-1432

합성 방법 16

반응 조건

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C

1.2 -78 °C → rt; overnight, rt

1.2 -78 °C → rt; overnight, rt

참조

- Method for regulating and controlling short-wave near infrared fluorescence of D-A type conjugated polymer, China, , ,

합성 방법 17

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt; rt; rt → -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt

1.3 Reagents: Water ; rt

참조

- Photovoltaic Performance of Polymers Based on Dithienylthienopyrazines Bearing Thermocleavable Benzoate Esters, Macromolecules (Washington, 2010, 43(3), 1253-1260

합성 방법 18

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; overnight, rt

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; overnight, rt

1.3 Reagents: Water

참조

- Semi-transparent low-donor content organic solar cells employing cyclopentadithiophene-based conjugated molecules, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(39), 10532-10537

합성 방법 19

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Water ; rt

참조

- Compounds containing electron rich and electron deficient regions and their use in organic electronic applications, World Intellectual Property Organization, , ,

합성 방법 20

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 -78 °C → rt; 1 h, rt

1.3 Solvents: Water ; rt

1.2 -78 °C → rt; 1 h, rt

1.3 Solvents: Water ; rt

참조

- Bisthienocyclopentadiene-fluorinated quinoxaline conjugated polymer, China, , ,

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Raw materials

- Trimethyltin chloride

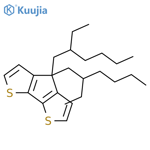

- 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene

- Tetramethylstannane

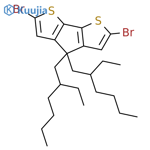

- 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Preparation Products

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) 관련 문헌

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)) 관련 제품

- 897734-13-3(methyl 2-(2Z)-2-{2-(4-chlorophenoxy)acetylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1292324-44-7((3S)-N-methyloxolan-3-amine hydrochloride)

- 99540-21-3(Benzenepropanoic acid, 2-iodo-5-methyl-)

- 2857037-70-6(Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT)

- 1261897-70-4(5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol)

- 1706091-28-2(1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione)

- 1201226-16-5(5-(Ethylamino)-5-oxopentyltriphenyl-phosphonium Bromide)

- 866810-10-8(1-(3-chlorophenyl)methyl-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one)

- 2229301-82-8(methyl 2-hydroxy-5-1-(hydroxymethyl)cyclopropylbenzoate)

- 1240572-20-6(3,5-Dibromo-1-heptyl-1H-1,2,4-triazole)

추천 공급업체

Amadis Chemical Company Limited

(CAS:920504-00-3)(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)

순결:99%

재다:1g

가격 ($):279.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:920504-00-3)2,6-Bis(triMethyltin)-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene

순결:99.9%

재다:200kg

가격 ($):문의